ethyl [2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
ETHYL 2-{2-[1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a combination of indazole, pyrrolidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the indazole derivative, followed by the formation of the pyrrolidine and thiazole rings. Key steps include:
Formation of the Indazole Derivative: The synthesis starts with the preparation of 4-fluoro-1H-indazole, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring, which is typically achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which is achieved through the reaction of a thioamide with a halogenated carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indazole and thiazole rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different biological or chemical properties.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial research.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, especially those involving indazole and thiazole derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and thiazole moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{2-[1-(4-CHLORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE
- ETHYL 2-{2-[1-(4-BROMO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE
Uniqueness
ETHYL 2-{2-[1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to the presence of the fluorine atom on the indazole ring, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C19H18FN5O4S |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H18FN5O4S/c1-2-29-15(27)7-11-9-30-19(21-11)22-18(28)10-6-14(26)25(8-10)17-16-12(20)4-3-5-13(16)23-24-17/h3-5,9-10H,2,6-8H2,1H3,(H,23,24)(H,21,22,28) |
InChI Key |
AOGIFZXXQZLKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
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